molecular formula C6H8N4O3S B122941 Nithiazide CAS No. 139-94-6

Nithiazide

Cat. No.: B122941
CAS No.: 139-94-6
M. Wt: 216.22 g/mol
InChI Key: FQSUTLQHSDLLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

SSR411298 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

SSR411298 is unique in its selectivity and reversibility as a FAAH inhibitor. Similar compounds include:

    URB597: Another FAAH inhibitor, but it is irreversible.

    PF-04457845: A highly selective and irreversible FAAH inhibitor.

    JZL184: An inhibitor of monoacylglycerol lipase, another enzyme involved in endocannabinoid degradation.

SSR411298 stands out due to its reversible inhibition, which may offer advantages in terms of safety and control over endocannabinoid levels .

Properties

IUPAC Name

1-ethyl-3-(5-nitro-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3S/c1-2-7-5(11)9-6-8-3-4(14-6)10(12)13/h3H,2H2,1H3,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSUTLQHSDLLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NC=C(S1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3S
Record name NITHIAZIDE
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DSSTOX Substance ID

DTXSID1020936
Record name Nithiazide
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Molecular Weight

216.22 g/mol
Source PubChem
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Physical Description

Crystals or brown powder. (NTP, 1992)
Record name NITHIAZIDE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Orange plates; solubility in water: 8 g/100 ml; aqueous soln are alkaline and unstable /Sodium salt/, Crystals; solubility in water: 3 g/100 ml; aqueous soln are more stable than those of sodium salts /Potassium salt/, In water, 30 mg/l @ 25 °C
Record name NITHIAZIDE
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Record name NITHIAZIDE
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Color/Form

Crystals, Solid

CAS No.

139-94-6
Record name NITHIAZIDE
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Record name N-Ethyl-N′-(5-nitro-2-thiazolyl)urea
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Record name Nithiazide
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Record name 1-ethyl-3-(5-nitrothiazol-2-yl)urea
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Record name NITHIAZIDE
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Melting Point

442 °F (decomposes) (NTP, 1992), Decomposes @ 228 °C
Record name NITHIAZIDE
Source CAMEO Chemicals
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Record name NITHIAZIDE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7098
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Nithiazide primarily used for?

A1: this compound is a veterinary drug primarily known for its activity against Histomonas meleagridis, the protozoan parasite responsible for enterohepatitis (blackhead disease) in turkeys. [, ]

Q2: How effective is this compound in treating enterohepatitis in turkeys?

A2: Studies have demonstrated that this compound is highly effective in preventing mortality from enterohepatitis in turkeys. When administered prior to infection or within 3-7 days after infection, it significantly reduced mortality rates, even in cases with high mortality (73% to 83%) in untreated control groups. []

Q3: Are there any concerns regarding the long-term use of this compound in poultry?

A3: While this compound shows good tolerance in chickens and turkeys, a study on its carcinogenicity raised concerns. [, ] In a bioassay conducted on Fischer 344 rats and B6C3F1 mice, this compound administration in the diet led to an increased incidence of hepatocellular adenomas and carcinomas in male mice and potentially in female mice. [] Furthermore, an increase in mammary neoplasms was observed in female rats. [] These findings highlight the importance of careful consideration regarding the long-term use of this compound in poultry.

Q4: How does this compound compare to other antihistomonad agents?

A4: Research indicates that this compound exhibits superior potency and lower toxicity compared to 2-amino-5-nitrothiazole, another compound investigated for its antihistomonad activity. [, ] This difference in efficacy and safety profiles positions this compound as a potentially favorable choice for treating enterohepatitis in turkeys.

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